molecular formula C14H18N2OS B15065375 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene CAS No. 82243-14-9

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene

Cat. No.: B15065375
CAS No.: 82243-14-9
M. Wt: 262.37 g/mol
InChI Key: KPKCVSAYDAJAGH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts under ultrasound irradiation in ethanol in the presence of triethylamine . The reaction conditions, such as ultrasound amplitude and reaction time, can significantly affect the yield, with optimal conditions yielding up to 84% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis reactions apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary widely but can include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring system

Properties

CAS No.

82243-14-9

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C14H18N2OS/c1-17-12-7-5-11(6-8-12)13-15-16-14(18-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3

InChI Key

KPKCVSAYDAJAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3

Origin of Product

United States

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